molecular formula C5H5NO2S B3374640 5-Isothiazoleacetic acid CAS No. 10271-84-8

5-Isothiazoleacetic acid

Cat. No.: B3374640
CAS No.: 10271-84-8
M. Wt: 143.17 g/mol
InChI Key: ZLQPJCLOAXMYLL-UHFFFAOYSA-N
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Description

5-Isothiazoleacetic acid: is a heterocyclic compound that belongs to the class of isothiazoles. Isothiazoles are five-membered sulfur-containing heterocycles with nitrogen and sulfur atoms at the 1 and 2 positions, respectively .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Isothiazoleacetic acid can be achieved through several methods. One common approach involves the condensation of thiohydroxylamine with α,β-unsaturated carbonyl compounds . Another method includes the use of metal-catalyzed reactions, such as Rhodium(I)-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles . These methods often require specific reaction conditions, including controlled temperatures and the presence of catalysts to facilitate the formation of the isothiazole ring.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Isothiazoleacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Isothiazoleacetic acid is used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the formation of diverse chemical compounds through various reactions .

Biology and Medicine: In medicinal chemistry, this compound derivatives have shown potential as antimicrobial, antifungal, and anticancer agents. The compound’s ability to interact with biological targets makes it a valuable scaffold for drug development .

Industry: The compound is used in the production of agrochemicals, dyes, and polymers. Its reactivity and stability make it suitable for various industrial applications .

Comparison with Similar Compounds

Uniqueness: 5-Isothiazoleacetic acid is unique due to its specific arrangement of nitrogen and sulfur atoms, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .

Biological Activity

5-Isothiazoleacetic acid is a compound that belongs to the isothiazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine and agriculture.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of isothiazole derivatives with acetic acid or its derivatives. Various methods have been developed to enhance the yield and purity of the compound, including:

  • Oxidative Cyclization : This method employs oxidizing agents to form the isothiazole ring from precursors containing sulfur and nitrogen atoms.
  • Substituent Modifications : Modifying substituents on the isothiazole ring can significantly affect the biological activity of the resulting compounds .

Biological Activity

This compound exhibits a wide range of biological activities, including:

Antimicrobial Activity

Research has demonstrated that this compound possesses significant antimicrobial properties against various bacterial and fungal strains. It has shown stronger antibacterial activity compared to traditional preservatives like parabens, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Anti-inflammatory Properties

Studies indicate that derivatives of thiazole acetic acid, including this compound, exhibit anti-inflammatory effects. These compounds have been tested for their ability to inhibit inflammatory responses in animal models, suggesting potential therapeutic applications in treating conditions like arthritis .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated using human cell lines. Results indicate that while it exhibits cytotoxicity, it is less toxic than some commonly used preservatives, making it a candidate for safer applications in cosmetics and pharmaceuticals .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiazole derivatives against common pathogens. The results showed that this compound had a minimum inhibitory concentration (MIC) lower than many standard antibiotics .
  • Anti-inflammatory Testing : In a controlled experiment, this compound was administered to animal models with induced inflammation. The compound significantly reduced markers of inflammation compared to untreated controls .

Comparative Analysis of Biological Activities

Activity This compound Other Thiazole Derivatives
AntimicrobialStrong against Gram-positive bacteriaVariable efficacy
Anti-inflammatorySignificant reduction in inflammationSome derivatives show activity
CytotoxicityLess toxic than parabensVaries widely among derivatives

Properties

IUPAC Name

2-(1,2-thiazol-5-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2S/c7-5(8)3-4-1-2-6-9-4/h1-2H,3H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLQPJCLOAXMYLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SN=C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10271-84-8
Record name 2-(1,2-thiazol-5-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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